N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzylsulfonyl group, an azetidine ring, and a pyrimidine moiety
Scientific Research Applications
N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The final step often involves the formation of the azetidine ring and its subsequent attachment to the pyrimidine moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins by lowering the pKa of nearby functional groups and facilitating hydrogen bonding interactions . This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzylsulfonyl derivatives and azetidine-containing molecules. Examples are trifluoromethylbenzylamine and trifluoromethylsulfonyl azetidine derivatives .
Uniqueness
What sets N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine apart is its combination of structural features, which confer unique reactivity and potential biological activity. The presence of both a trifluoromethyl group and an azetidine ring in the same molecule is relatively rare and can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-4-1-3-11(7-12)10-25(23,24)22-8-13(9-22)21-14-19-5-2-6-20-14/h1-7,13H,8-10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMFNJOQJTKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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